molecular formula C9H12ClN3 B11778010 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B11778010
M. Wt: 197.66 g/mol
InChI Key: QOHVRNOWUSRENA-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride (CAS: 945021-49-8) is a substituted benzimidazole derivative with the molecular formula C₉H₁₁N₃·HCl and a molecular weight of 161.20 g/mol (free base) . Its structure features a benzo[d]imidazole core substituted with two methyl groups at the 1- and 7-positions and an amine group at the 2-position, protonated as a hydrochloride salt. The compound is stored under inert atmospheric conditions at room temperature to ensure stability .

Synthesis involves a multi-step reaction starting from intermediates like 2-chloro-3-nitrotoluene, with a total of four steps reported .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

1,7-dimethylbenzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)12(2)9(10)11-7;/h3-5H,1-2H3,(H2,10,11);1H

InChI Key

QOHVRNOWUSRENA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)N.Cl

Origin of Product

United States

Preparation Methods

A widely cited method involves a four-step sequence starting from substituted o-phenylenediamine derivatives . The process begins with copper-catalyzed cyclization under sealed-tube conditions:

  • Cyclization : Reaction of 4-methyl-o-phenylenediamine with cyanogen bromide in water at 100°C for 8 hours in the presence of copper powder yields 1-methyl-1H-benzimidazol-2-amine .

  • Hydrogenation : The intermediate undergoes hydrogenation in ethanol at 20°C under 760 Torr for 3 hours to reduce residual nitro groups .

  • Alkylation : Toluene-4-sulfonic acid catalyzes the methylation of the benzimidazole nitrogen using methyl iodide in isopropyl alcohol at 65°C for 16 hours .

  • Hydrochloride Formation : The free base is treated with hydrogen chloride in 1,4-dioxane at 100°C for 0.5 hours to precipitate the hydrochloride salt .

This method achieves moderate yields (50–60%) but requires stringent temperature control and specialized equipment for sealed-tube reactions .

Patent-Based Approach Using Triazine Coupling Agents

A 2006 patent (WO2007009967A1) describes a scalable route employing 1,3,5-triazine derivatives as coupling agents :

Reaction Scheme :
N-methyl-o-phenylenediamine reacts with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in methanol at 55°C for 12 hours, facilitated by 1,3,5-triazine and triethylamine .

Key Advantages :

  • Solvent Efficiency : Methanol serves as both solvent and proton donor, simplifying purification .

  • Temperature Profile : Cyclization occurs at 40–70°C, avoiding extreme conditions .

This method is noted for its suitability in large-scale production, though the use of triazine reagents increases material costs .

Alternative Pathways via Benzimidazole Alkylation

VulcanChem’s technical documentation outlines a direct alkylation strategy :

Procedure :

  • Ring Formation : 2-amino-4-methylbenzene-1,3-diamine reacts with acetic anhydride in chloroform to form the benzimidazole core.

  • N-Methylation : Dimethyl sulfate in alkaline ethanol introduces the second methyl group at the 7-position.

  • Salt Formation : Gaseous HCl is bubbled through an ether solution of the free base to precipitate the hydrochloride .

Yield Considerations :

  • Step 1 : 75% yield (ring formation)

  • Step 2 : 68% yield (alkylation)

  • Step 3 : >90% conversion to hydrochloride

This approach avoids transition metals but generates stoichiometric acidic waste during salt formation .

Sustainable Synthesis Using Heterogeneous Catalysts

Recent advances emphasize eco-friendly methods, as demonstrated in a 2025 study :

Catalyst System : Calcium aluminate nanophosphorus (CaAl₂O₄) enables solvent-free condensation of 1H-benzimidazole-2-amine with ketones at 80°C .

Modifications for Target Compound :

  • Substitute ketone with dimethylacetamide to introduce methyl groups.

  • Post-reaction treatment with HCl gas yields the hydrochloride salt .

Benefits :

  • Reusability : Catalyst retains 85% activity after four cycles .

  • Reduced Waste : Eliminates solvent use and column chromatography .

Comparative Analysis of Preparation Methods

Table 1: Reaction Conditions and Yields

MethodKey ReagentsTemperature RangeYield (%)Citation
Copper-CatalyzedCu, H₂, HCl20–100°C50–60
Triazine Coupling1,3,5-triazine, TEA40–70°C65–70
Direct AlkylationDimethyl sulfate, HCl25–65°C68–75
Sustainable CatalysisCaAl₂O₄, HCl80°C55–60

Critical Observations :

  • Scalability : Triazine-based methods and direct alkylation are more industrially viable due to shorter reaction times.

  • Environmental Impact : Calcium aluminate catalysis reduces hazardous waste but requires further yield optimization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution reactions. For example:

Reaction TypeConditionsProductYieldSource
AlkylationEthanol, reflux, 6–8 hoursN,N-Dialkylated derivatives65–78%
AcylationDCM, triethylamine, RTAcetamide or sulfonamide derivatives72–85%

Mechanism : The lone pair on the amine nitrogen attacks electrophilic centers (e.g., alkyl halides, acyl chlorides). Steric hindrance from the 1,7-dimethyl groups influences regioselectivity.

Coordination Chemistry and Metal Complexation

The compound acts as a ligand for transition metals due to its electron-rich benzimidazole ring:

Metal IonReaction ConditionsComplex StructureApplicationSource
Fe(II)Methanol, 60°C, 4 hoursOctahedral [Fe(L)₃]²⁺Catalytic oxidation studies
Pt(II)DMF, 80°C, 12 hoursSquare-planar [PtCl₂(L)]Anticancer drug candidates

Key Insight : Coordination occurs via the N3 atom of the imidazole ring, with stability enhanced by π-backbonding .

Condensation Reactions

The amine group reacts with carbonyl-containing compounds:

SubstrateConditionsProductYieldSource
Aromatic aldehydesDMF/S, 120°C, 12 hours(1H-Benzimidazol-2-yl)(phenyl)methanone83–91%
α-Keto acidsEthanol, HCl catalyst, refluxQuinoxaline derivatives68–74%

Example :
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine+PhCHODMF/S(1H-Benzimidazol-2-yl)(phenyl)methanone\text{1,7-Dimethyl-1H-benzo[d]imidazol-2-amine} + \text{PhCHO} \xrightarrow{\text{DMF/S}} \text{(1H-Benzimidazol-2-yl)(phenyl)methanone}

Acid-Base Reactions

As a hydrochloride salt, it undergoes proton transfer reactions:

BaseConditionsProductpKa (Amine)Source
NaOH (1M)Aqueous, RTFree base (neutral amine)6.2 ± 0.3
PiperazineDCM, triethylaminePiperazine-bridged dimers89%

Note : The free base form is less water-soluble but more reactive in organic solvents .

Biological Interactions

The compound modulates enzyme activity through non-covalent interactions:

TargetInteraction TypeBiological EffectIC₅₀/EC₅₀Source
Human Topoisomerase IDNA intercalationInhibition of DNA relaxation16 μM
RAS GTPaseAllosteric modulationIncreased RAS-GTP levels23.2 μM

Structural Basis : The planar benzimidazole ring intercalates between DNA base pairs, while the 2-amine group hydrogen-bonds to phosphate backbones .

Photochemical Reactions

Under UV irradiation (λ = 254 nm), it undergoes:

ConditionProductQuantum YieldSource
Aerobic, methanolN-Oxide derivative0.12
Anaerobic, DMSORing-opened thioamide0.08

Mechanism : Singlet oxygen generation leads to oxidation at the imidazole ring.

Scientific Research Applications

Antitumor Properties

Research indicates that 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride exhibits notable antitumor activity. Its structural features allow it to interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in cancer progression. Studies have shown that derivatives of benzimidazole can activate nucleotide exchange on RAS proteins, which are implicated in approximately 30% of human cancers. This makes compounds like this compound promising candidates for further development as anticancer agents .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. It has been tested against various pathogens, including Staphylococcus aureus, Candida albicans, and Mycobacterium smegmatis. In one study, certain derivatives exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity. The mechanism of action appears to involve interactions with specific bacterial targets, as supported by molecular docking studies .

Case Study 1: Antitumor Activity

A study focused on the interaction of benzimidazole derivatives with RAS proteins highlighted the potential of this compound in enhancing nucleotide exchange on RAS. This study utilized structure-guided design to optimize compounds for increased potency and efficacy against cancer cell lines. The findings suggest that further optimization could lead to effective therapeutic agents targeting RAS-related pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of synthesized benzimidazole derivatives, including this compound. The results showed that several compounds had high activity against multiple microbial strains, with some exhibiting significant antibiofilm activity, which is crucial for treating persistent infections .

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzimidazole Derivatives

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Yield Purity Storage Conditions
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine HCl (945021-49-8) 1,7-dimethyl, 2-amine (HCl salt) C₉H₁₁N₃·HCl 161.20 (free base) Multi-step Not specified Inert atmosphere, dark
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) 3,5-dichlorobenzyl at 1-position C₁₄H₁₂Cl₂N₃ 293 (M+H)+ 47% >98% Not specified
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine HCl (132877-28-2) 6-trifluoromethoxy, 2-amine (HCl salt) C₈H₇F₃N₃O·HCl 253.61 Not specified Not specified Dry, room temperature
1-Methyl-1H-imidazol-2-amine HCl (1450-94-8) 1-methyl, 2-amine (HCl salt) C₄H₈N₃·HCl 137.58 Not specified Not specified Not specified
1-[(2-Fluorophenyl)methyl]-1H-imidazol-2-amine HCl 2-fluorobenzyl at 1-position, HCl salt C₁₀H₁₁FN₃·HCl 219.67 Discontinued N/A N/A

Structural and Functional Group Analysis

Substituent Effects on Molecular Weight and Polarity: The 1,7-dimethyl derivative has a lower molecular weight (161.20 g/mol) compared to halogenated analogs like 1-(3,5-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (293 g/mol) . The 6-trifluoromethoxy derivative (253.61 g/mol) introduces electron-withdrawing trifluoromethoxy groups, which may enhance metabolic stability but reduce solubility .

Synthesis Complexity and Yields :

  • The target compound requires multi-step synthesis with intermediates like 2-chloro-3-nitrotoluene, contrasting with simpler single-step alkylation reactions used for 1-(3,5-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (47% yield) .
  • Derivatives with aromatic substituents (e.g., pyridin-2-ylmethyl in compound 19 ) achieve higher yields (73%) due to optimized reaction conditions .

Purity and Stability :

  • All compounds in and show >98% purity via LCMS and ¹H NMR . The target compound’s storage under inert atmosphere suggests sensitivity to oxidation, a trait shared with 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine HCl .

Hazard Profiles :

  • The target compound’s hazard profile (H302, H315, etc.) is more severe than simpler imidazole derivatives like 1-methyl-1H-imidazol-2-amine HCl , which lacks detailed hazard data .

Biological Activity

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, exhibits a range of biological effects, including antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Structure and Synthesis

This compound has the molecular formula C9H11N3·HCl and a molecular weight of approximately 197.66 g/mol. The compound features two methyl groups at the 1 and 7 positions of the benzimidazole ring, which may influence its biological activity and pharmacological properties. The synthesis typically involves reactions that modify the benzimidazole core, with one common method being the reaction of 2-chloro-3-nitrotoluene with various amines to yield the desired derivative.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC9H11N3·HCl
Molecular Weight197.66 g/mol
SolubilityEnhanced in hydrochloride form

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human cancer cells by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) formation and DNA damage .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. A recent study reported that this compound displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (μg/ml)Comparison Standard
Staphylococcus aureus50Ampicillin (100)
Escherichia coli25Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially inhibiting their activity.
  • Receptor Modulation : It may bind to certain receptors, altering cellular responses and promoting apoptosis in cancer cells.
  • ROS Generation : The induction of oxidative stress through ROS production is a critical mechanism underlying its cytotoxic effects on tumor cells .

Study on Antitumor Effects

In a controlled laboratory setting, researchers assessed the antitumor efficacy of this compound on various cancer cell lines. The results indicated that at concentrations as low as 10 μM, the compound significantly reduced cell viability by promoting apoptotic pathways. Flow cytometry analysis revealed an increase in early apoptotic markers following treatment with this compound .

Study on Antimicrobial Effects

A separate study evaluated the antimicrobial properties against common pathogens. The compound was tested using the broth microdilution method to determine MIC values against various bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections .

Q & A

Q. What are the standard synthetic routes for 1,7-dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves refluxing substituted aryl compounds with o-phenylene diamine in the presence of ammonia, followed by alkaline workup and recrystallization . Key parameters include:

  • Catalyst selection : Manganese(IV) oxide or ruthenium-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)]) improve yields up to 85% under mild conditions .
  • Solvent and temperature : Dichlor methane at 50°C for 2–5 hours is optimal for imidazole ring closure .
  • Monitoring : TLC (chloroform:methanol, 6:1 v/v) ensures reaction completion .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural elucidation : Use FT-IR for functional group analysis (e.g., NH stretching at ~3400 cm⁻¹) and ¹H/¹³C NMR to confirm methyl group positions and aromatic protons .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) validate molecular weight and impurity profiles .
  • Crystallinity : X-ray diffraction (if crystalline) or differential scanning calorimetry (DSC) for polymorph identification .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without cytotoxicity .
  • pH adjustment : The hydrochloride salt form improves solubility in neutral to slightly acidic buffers (pH 6–7) .

Q. What preliminary pharmacological activities have been reported for benzimidazole derivatives like this compound?

  • GPCR modulation : Benzimidazole scaffolds act as allosteric modulators of CNS targets, with potential applications in neurodegenerative diseases .
  • Anticancer activity : Derivatives bearing thiazolo[3,2-a]pyrimidine moieties show IC₅₀ values <10 µM in cell lines via EGFR inhibition .

Advanced Research Questions

Q. How can selectivity for specific biological targets (e.g., EGFR vs. other kinases) be engineered?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl) at R₃/R₄ positions to enhance EGFR binding affinity (ΔG < -9 kcal/mol in docking studies) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets, prioritizing residues like Lys721 and Thr830 in EGFR .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Multi-technique validation : Cross-validate 2D NMR (COSY, HSQC) with computational predictions (DFT-based chemical shift calculations) .
  • Dynamic effects : Consider tautomerism or rotameric equilibria in DMSO-d₆, which may split NH proton signals .

Q. How can reaction conditions be optimized to minimize byproducts like N-alkylated impurities?

  • Temperature control : Lower reaction temperatures (≤60°C) reduce competing alkylation pathways .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups on the amine to block undesired N-alkylation .

Q. What computational tools predict metabolic stability and toxicity early in development?

  • ADMET prediction : SwissADME or ProTox-II for estimating CYP450 inhibition, BBB permeability, and hepatotoxicity .
  • Retrosynthesis planning : AI-driven tools (e.g., Pistachio or Reaxys) prioritize routes with fewer steps and higher atom economy .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : DSC analysis shows decomposition >200°C, but hygroscopicity necessitates desiccated storage at -20°C .
  • Photodegradation : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) identifies degradation products .

Q. What retrosynthetic approaches are feasible for generating novel analogs with improved potency?

  • Scaffold hopping : Replace the benzo[d]imidazole core with pyrido[2,3-d]imidazole to enhance π-π stacking with target proteins .
  • Late-stage functionalization : Use Suzuki-Miyaura coupling to introduce diversely substituted aryl groups at the 1-position .

Methodological Guidelines

  • Experimental Design : Prioritize DoE (Design of Experiments) for multi-variable optimization (e.g., catalyst loading, solvent ratio) .
  • Data Contradiction Analysis : Apply Bayesian statistical models to reconcile conflicting biological activity data across assay platforms .

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